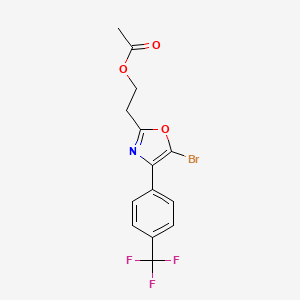

2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate

描述

2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate is a heterocyclic organic compound featuring an oxazole core substituted with a bromine atom at the 5-position and a 4-(trifluoromethyl)phenyl group at the 4-position. The ethyl acetate moiety is linked to the oxazole via a methylene bridge. This compound is structurally characterized by its trifluoromethyl and bromine substituents, which confer distinct electronic and steric properties.

属性

分子式 |

C14H11BrF3NO3 |

|---|---|

分子量 |

378.14 g/mol |

IUPAC 名称 |

2-[5-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]ethyl acetate |

InChI |

InChI=1S/C14H11BrF3NO3/c1-8(20)21-7-6-11-19-12(13(15)22-11)9-2-4-10(5-3-9)14(16,17)18/h2-5H,6-7H2,1H3 |

InChI 键 |

GYAQQKLSRZYDMS-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)OCCC1=NC(=C(O1)Br)C2=CC=C(C=C2)C(F)(F)F |

产品来源 |

United States |

准备方法

General Synthetic Route

The synthesis typically follows these key steps:

Step 1: Preparation of the α-bromo ketone intermediate

Starting from a suitable acetophenone derivative bearing the trifluoromethyl phenyl group, bromination at the α-position is performed using bromine in acetic acid under mild conditions to afford the α-bromo ketone intermediate. This step is crucial for subsequent cyclization to the oxazole ring.Step 2: Formation of the oxazole ring

The α-bromo ketone is reacted with an appropriate amide or amino alcohol derivative under reflux or microwave-assisted conditions to induce cyclization forming the oxazole ring. Microwave irradiation significantly reduces reaction time and improves yields compared to conventional reflux methods.Step 3: Introduction of the ethyl acetate side chain

The 2-position of the oxazole ring is functionalized with an ethyl acetate moiety generally through an esterification or alkylation reaction using ethyl bromoacetate or related reagents in the presence of bases such as cesium carbonate. This reaction is often performed in polar aprotic solvents like acetonitrile.Step 4: Selective bromination of the oxazole ring

Bromination at the 5-position of the oxazole ring can be achieved post-ring formation using brominating agents like phosphorus tribromide or N-bromosuccinimide under controlled conditions to avoid over-bromination.

Detailed Experimental Conditions and Yields

Microwave-Assisted Synthesis Advantages

Microwave-assisted synthesis has been demonstrated to:

Solvent and Reagent Selection

- Solvents: Acetic acid for bromination; absolute ethanol for cyclization; acetonitrile for alkylation; toluene for bromination steps.

- Bases: Cesium carbonate is preferred for esterification to promote nucleophilic substitution efficiently.

- Brominating agents: Bromine in acetic acid for α-bromination; phosphorus tribromide or N-bromosuccinimide for selective oxazole bromination.

Comprehensive Research Findings and Perspectives

- The patent WO2012142671A1 describes related aromatic amide compounds and their synthesis, indicating the utility of α-bromo ketones and amides in oxazole formation, supporting the synthetic pathway outlined.

- Research articles emphasize microwave-assisted methods for synthesizing 2,4-disubstituted oxazoles, highlighting improved yields and reaction times, which are applicable to the target compound synthesis.

- Supporting information from Royal Society of Chemistry publications confirms the use of cesium carbonate and acetonitrile in alkylation steps to introduce ester functionalities on oxazole derivatives.

- Chinese patent CN104262281A details a multi-step synthesis involving hydrolysis, esterification, ring closure, and bromination, aligning with the stepwise approach for preparing brominated oxazole derivatives.

- Reviews on green and efficient synthesis of oxazole derivatives advocate for microwave and ultrasound-assisted methods to enhance sustainability and efficiency.

Summary Table of Key Synthetic Steps for 2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate

化学反应分析

Types of Reactions

2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom and the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

科学研究应用

2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

作用机制

The mechanism of action of 2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

相似化合物的比较

Structural Analog: 2-Bromo-2-(5-bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl Acetate

- CAS No.: 1403883-99-7

- Molecular Formula: C₁₄H₁₀Br₂F₃NO₃

- Molecular Weight : 457.04 g/mol

- Key Differences :

Functional Analog: 2-((5-((4-Bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamido)oxy)ethyl Acetate

- Application : Used in the synthesis of Binimetinib (a MEK inhibitor for cancer therapy).

- Structural Features :

- Benzo[d]imidazole core instead of oxazole.

- Additional fluorine substituents and a carboxamido group.

- Higher molecular complexity (MW: ~563.3 g/mol).

- Regulatory Compliance : Meets USP, EMA, JP, and BP standards for drug applications .

- Comparison :

- The benzo[d]imidazole core enhances π-π stacking interactions in biological targets, whereas the oxazole in the target compound offers a smaller, more rigid scaffold.

- Fluorine atoms in both compounds improve metabolic stability, but the trifluoromethyl group in the target compound provides stronger electron-withdrawing effects.

Simpler Analog: 1-Bromoethyl Acetate

- Structural Features : A simple brominated ester without heterocyclic components.

- Application : Primarily used as an alkylating agent or intermediate in organic synthesis.

- Comparison: Lacks the oxazole and trifluoromethylphenyl groups, resulting in lower molecular weight (~197.03 g/mol) and reduced complexity.

Substituent-Driven Analog: N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide

- Structural Features : Aryl trifluoromethyl group and acrylamide linkage.

Research Findings and Implications

- Biological Relevance : While the benzo[d]imidazole analog () is validated for drug use, the target compound’s oxazole core may offer advantages in solubility and synthetic accessibility for medicinal chemistry workflows.

- Synthetic Challenges : Bromination at the oxazole 5-position (as seen in ) requires precise conditions to avoid over-bromination, a common issue in heterocyclic chemistry.

生物活性

2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological effects, mechanisms of action, and potential applications.

Chemical Structure

The compound features a complex structure that includes a brominated oxazole ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms. The molecular formula for this compound is CHBrFNO.

Biological Activity Overview

Research indicates that compounds containing oxazole rings exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The incorporation of trifluoromethyl groups is often associated with increased potency and selectivity in drug action.

1. Antimicrobial Activity

Studies have shown that oxazole derivatives can exhibit substantial antimicrobial properties. For instance, the incorporation of the trifluoromethyl group has been linked to enhanced activity against various bacterial strains. A specific study highlighted the effectiveness of similar compounds against resistant strains of Staphylococcus aureus and Enterococcus species .

2. Analgesic and Anti-inflammatory Effects

The analgesic potential of oxazole derivatives has been extensively studied. In particular, compounds similar to 2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate have shown promising results in pain models such as the writhing test and hot plate test. These studies suggest that such compounds may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways .

The biological activity of 2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.

- Molecular Docking Studies : Computational studies indicate favorable binding affinities to various biological targets involved in pain and inflammation, supporting the observed analgesic effects .

Case Studies

Several case studies have documented the effects of oxazole derivatives:

- Study on Pain Relief : A recent study assessed the analgesic properties of a related oxazole derivative using both acute and chronic pain models. The results indicated a significant reduction in pain scores compared to control groups, suggesting effective pain management properties .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against multi-drug resistant bacterial strains. The results showed that derivatives with similar structural components exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Data Tables

常见问题

Q. What are the optimal synthetic routes for preparing 2-(5-Bromo-4-(4-(trifluoromethyl)phenyl)oxazol-2-yl)ethyl acetate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with brominated aromatic precursors and oxazole ring formation. Key steps include:

- Oxazole cyclization : Use of brominated phenyl ketones with ethyl glyoxylate under reflux in solvents like dimethylformamide (DMF) or ethanol .

- Esterification : Reaction of intermediates with acetic anhydride or acetyl chloride in ethyl acetate, with temperature control (0–25°C) to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures) are standard .

Optimization strategies : Adjust molar ratios of reagents (e.g., 1.2–1.5 equivalents of trifluoromethylphenyl derivatives) and monitor reaction progress via TLC (20% ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : - and -NMR are critical for confirming the oxazole ring (δ 7.8–8.2 ppm for aromatic protons) and acetate group (δ 2.1–2.3 ppm for methyl protons) .

- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 407.02 [M+H]) confirms molecular weight and bromine isotope patterns .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (retention time ~1.01 minutes under SMD-FA05 conditions) ensure purity >95% .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Decomposes above 150°C; store at –20°C in amber vials to prevent photodegradation of the oxazole ring .

- Solvent compatibility : Stable in ethyl acetate and DMF but hydrolyzes in aqueous acidic/basic conditions (monitor pH 6–8) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?

- DFT calculations : Use Gaussian or ORCA to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic substitution .

- Molecular docking : AutoDock Vina or Schrödinger Suite can simulate binding to enzymes (e.g., cytochrome P450) via the trifluoromethylphenyl moiety .

- MD simulations : GROMACS for studying solvation effects in ethyl acetate/water mixtures .

Q. How can crystallographic data resolve contradictions in reported structural configurations?

- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on the oxazole ring’s dihedral angle (typically 5–15° with the phenyl group) .

- Graph-set analysis : Identify hydrogen-bonding patterns (e.g., C=O⋯H-N interactions) to validate polymorphic forms .

- Validation tools : Employ PLATON or WinGX to check for missed symmetry or disorder .

Q. What mechanistic insights explain unexpected byproducts during its synthesis?

- Bromine displacement : Competing SN2 pathways in polar aprotic solvents (e.g., DMF) may yield des-bromo derivatives; use lower temperatures (0–5°C) to suppress .

- Ester hydrolysis : Trace water in ethyl acetate can hydrolyze the acetate group; pre-dry solvents with molecular sieves .

- Oxazole ring opening : Acidic conditions (pH < 3) protonate the oxazole nitrogen, leading to ring degradation; buffer reactions at neutral pH .

Q. How does the compound’s electronic structure influence its potential as a kinase inhibitor?

- Electron-withdrawing groups : The trifluoromethyl group enhances binding affinity to ATP pockets (e.g., EGFR kinases) by stabilizing dipole interactions .

- Bromine’s role : Acts as a halogen bond donor to backbone carbonyls (e.g., in MEK1), validated via X-ray co-crystallography .

- Structure-activity relationships (SAR) : Modify the acetate group to ethyl or tert-butyl esters to balance lipophilicity and solubility (logP 2.5–3.5) .

Methodological Recommendations

- Synthetic reproducibility : Document solvent batch variability (e.g., ethyl acetate purity ≥99.9%) to ensure consistent yields .

- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to avoid misassignments .

- Collaborative tools : Use CIF files from crystallography (ORTEP-3) and computational docking poses (PDB format) for interdisciplinary analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。